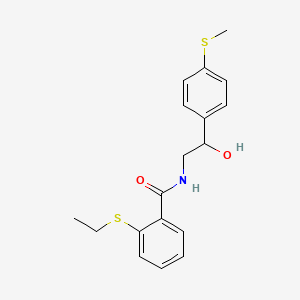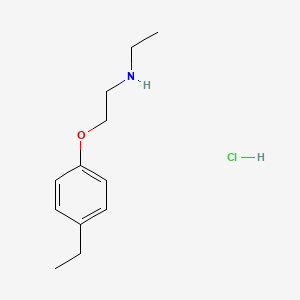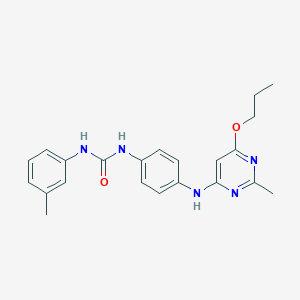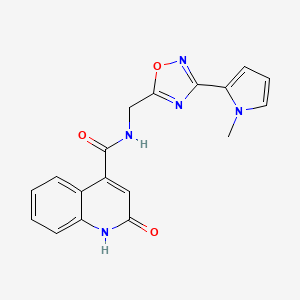
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research indicates that acylthioureas and benzamide derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal strains. For instance, new acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is influenced by the type and position of substituents on the phenyl group, suggesting the potential for designing compounds with targeted antimicrobial properties (Limban et al., 2011). Similarly, derivatives of benzamide have shown promising results in inhibiting the production of nitric oxide in microglia cells, which is relevant for anti-inflammatory research (Ki Hyun Kim et al., 2009).
Anticancer and Antitumor Activities
Benzamide-based compounds have been evaluated for their anticancer activities. For example, a study on new benzamide derivatives explored their potential in inhibiting the growth of various cancer cell lines, revealing that certain derivatives exhibit higher anticancer activities compared to reference drugs. This suggests that modifications to the benzamide structure could lead to the development of potent anticancer agents (Ravinaik et al., 2021). Additionally, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have shown significant toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents (Mariam G. Rizk et al., 2021).
Enaminones and Thiazole Derivatives
The chemical behavior and synthesis of related compounds, such as enaminones and thiazoles, have been studied for their unique properties. For example, enaminones derived from reactions involving amines and specific keto esters have shown potential for structural diversity and chemical reactivity, which could be relevant for the development of new pharmaceuticals (Brbot-Šaranović et al., 2000). Similarly, the synthesis of thiazoles via chemoselective thionation-cyclization demonstrates the potential for creating derivatives with various functional groups, opening pathways for the development of compounds with tailored biological activities (S. V. Kumar et al., 2013).
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-3-23-17-7-5-4-6-15(17)18(21)19-12-16(20)13-8-10-14(22-2)11-9-13/h4-11,16,20H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNKAGARPOBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)
![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)


![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2441889.png)

![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)
